6-Methoxy-4-(piperazin-1-yl)quinoline
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Overview
Description
6-Methoxy-4-(piperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 6-methoxyquinoline with piperazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The piperazine moiety can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-4-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria by interfering with their DNA replication process. It binds to bacterial enzymes, preventing them from synthesizing essential components required for cell division and growth .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-(piperazin-1-yl)quinazoline: Similar structure but with a quinazoline ring instead of a quinoline ring.
9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one: A more complex structure with additional rings.
Uniqueness
6-Methoxy-4-(piperazin-1-yl)quinoline is unique due to its specific combination of a methoxy group and a piperazine moiety attached to a quinoline ring
Biological Activity
6-Methoxy-4-(piperazin-1-yl)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, cellular effects, and therapeutic potential of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound features a quinoline core substituted with a methoxy group and a piperazine moiety. This structural configuration is significant as it enhances the compound's interaction with various biological targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Quinoline core with methoxy and piperazine | Antimicrobial, anticancer |
This compound exhibits various biochemical properties that contribute to its biological activity:
- Enzyme Interactions : The compound interacts with several enzymes, influencing their activity through binding to specific sites. This can lead to either inhibition or activation of enzymatic functions.
- Cellular Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, which can induce DNA damage and apoptosis in certain cell types.
3. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties:
- Antibacterial Efficacy : In vitro studies have shown that derivatives of this compound exhibit potent antibacterial activity against various strains. For instance, compounds related to this structure have demonstrated MIC values as low as 2 μM against Staphylococcus aureus .
Bacterial Strain | MIC (μM) | Activity |
---|---|---|
Staphylococcus aureus | 2 - 10 | Potent antibacterial activity |
Pseudomonas aeruginosa | >20 | Limited activity |
4. Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cell Viability Studies : In studies involving human breast cancer cells, the compound exhibited IC50 values comparable to established chemotherapeutics like Olaparib, indicating its potential as an anticancer agent .
Cancer Cell Line | IC50 (μM) | Comparison |
---|---|---|
Human breast cancer cells | 57.3 | Comparable to Olaparib (IC50) |
The mechanism by which this compound exerts its effects involves:
- DNA Damage Induction : The compound has been shown to induce DNA damage leading to apoptosis in cancer cells.
- Gene Expression Modulation : It modulates the expression of genes involved in cell cycle regulation and metabolic pathways, enhancing its therapeutic efficacy against cancer.
6. Case Studies and Clinical Relevance
Several case studies highlight the clinical relevance of this compound:
Properties
CAS No. |
282547-43-7 |
---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-methoxy-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
FJTOXVYVSOGWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3 |
Origin of Product |
United States |
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